2,4-Dichloro-3-nitrobenzaldehyde
Overview
Description
2,4-Dichloro-3-nitrobenzaldehyde is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-nitrobenzaldehyde typically involves the nitration of 2,4-dichlorobenzaldehyde. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.
Major Products
Reduction: The major product is 2,4-dichloro-3-aminobenzaldehyde.
Substitution: Depending on the nucleophile, various substituted benzaldehydes can be formed.
Scientific Research Applications
2,4-Dichloro-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The chlorine atoms further influence the reactivity by stabilizing the intermediates formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the nitro group, making it less reactive towards nucleophiles.
3-Nitrobenzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Dinitrobenzaldehyde: Contains an additional nitro group, significantly altering its chemical properties and reactivity
Uniqueness
2,4-Dichloro-3-nitrobenzaldehyde is unique due to the combined presence of both electron-withdrawing nitro and chlorine groups, which significantly influence its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dichloro-3-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDZSZALQCTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294251 | |
Record name | Benzaldehyde, 2,4-dichloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804897-06-0 | |
Record name | Benzaldehyde, 2,4-dichloro-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804897-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,4-dichloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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